molecular formula C21H24N2O5 B2638020 N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252906-94-7

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2638020
CAS No.: 1252906-94-7
M. Wt: 384.432
InChI Key: VJXDVZQHOKGCFP-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes both methoxy and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,5-dimethoxybenzyl chloride with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized to produce the desired pyrrolidine derivative. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-6-4-16(5-7-17)23-13-15(11-20(23)24)21(25)22-12-14-10-18(27-2)8-9-19(14)28-3/h4-10,15H,11-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXDVZQHOKGCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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